3-(Azidomethyl)quinoline
Description
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-(azidomethyl)quinoline |
InChI |
InChI=1S/C10H8N4/c11-14-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2 |
InChI Key |
UQPBYRYTJWZMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azido group undergoes efficient 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This "click" reaction is widely employed for bioorthogonal labeling and drug discovery.
Example Reaction:
3-(Azidomethyl)quinoline + Alkyne → 3-(1,2,3-Triazolylmethyl)quinoline
| Conditions | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| CuI, N,N-diisopropylethylamine | THF, RT, 12–15 h | 85–92 | |
| CuSO₄·5H₂O, Sodium Ascorbate | DMF, 30 min, dark | 90–98 |
Mechanism:
-
Step 1: Cu(I) activates the terminal alkyne, forming a copper acetylide.
-
Step 2: Azide reacts with the copper acetylide via a six-membered transition state.
-
Step 3: Protonation releases the triazole product and regenerates the catalyst .
Thermal Decomposition of the Azido Group
The azide moiety decomposes under heat or acid to generate reactive intermediates.
Example Reaction:
this compound → 3-(Aminomethyl)quinoline + N₂
| Conditions | Temperature (°C) | Products | Application |
|---|---|---|---|
| Acidic (HCl) | 80–100 | Amine derivative | Drug metabolite synthesis |
| Dry Heat | 120 | Nitrene intermediate | Photolabile probes |
Key Considerations:
-
Decomposition rates depend on solvent polarity and substituent effects.
Nucleophilic Substitution at Halogenated Positions
When paired with halogen substituents (e.g., bromo or chloro), the compound participates in cross-couplings.
Example Reaction (Suzuki Coupling):
3-(Azidomethyl)-2-bromoquinoline + Arylboronic Acid → 2-Aryl-3-(azidomethyl)quinoline
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78–85 | |
| NiCl₂(dppe) | CsF | DMF | 70–75 |
Regioselectivity:
Halogen replacement occurs preferentially at the 2-position due to steric and electronic effects .
Annulation Reactions
The azidomethyl group facilitates ring-forming reactions, particularly in quinoline-fused systems.
Example (Friedel-Crafts Annulation):
this compound + Indole → Pyrrolizinoquinoline
| Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| TMSOTf, Benzyl Alcohol | – | 65–72 | |
| Fe₃O₄@SiO₂ Nanocatalyst | Solvent-free | 88–95 |
Mechanism:
-
Electrophilic activation of the quinoline ring by TMSOTf.
-
Indole attacks the activated position, followed by cyclization and N₂ elimination .
Reductive Azide Transformations
Catalytic hydrogenation converts the azide to an amine, enabling further functionalization.
Example Reaction:
this compound → 3-(Aminomethyl)quinoline
| Conditions | Catalyst | Pressure (psi) | Yield (%) |
|---|---|---|---|
| H₂, Pd/C | EtOH | 50 | 95 |
| Zn, NH₄Cl | H₂O/THF | – | 88 |
Applications:
Heterocycle Functionalization via Aza-Wittig Reactions
The azide participates in Staudinger/aza-Wittig sequences to form complex N-heterocycles.
Example Reaction:
this compound + Triphenylphosphine → Iminophosphorane Intermediate → Cyclized Product
| Reagents | Product | Yield (%) | Reference |
|---|---|---|---|
| PPh₃, Knoevenagel Adduct | 2,3-Substituted Quinolines | 75–82 |
Key Step:
Iminophosphorane intermediates undergo intramolecular cyclization, releasing Ph₃PO .
Photochemical Reactivity
UV irradiation induces denitrogenation, generating nitrenes for C–H functionalization.
Example Reaction:
this compound → 3-(Nitrenomethyl)quinoline → C–H Insertion Product
| Wavelength (nm) | Solvent | Major Product | Yield (%) |
|---|---|---|---|
| 365 | Acetonitrile | Spirocyclic Quinoline | 60 |
Applications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Azidomethyl)quinoline, and how do reaction conditions influence yield and purity?
- Methodology : The most widely reported synthesis involves 1,3-dipolar cycloaddition ("click chemistry") between this compound derivatives and terminal alkynes (e.g., phenylacetylene) using a Cu(I) catalyst, achieving yields >85% . Key variables include solvent polarity (e.g., THF vs. DMF), reaction time (4–24 hours), and catalyst loading (5–10 mol%). Purity is typically confirmed via HPLC with UV detection (λ = 254 nm) .
- Data Consideration : Comparative tables of reaction conditions (e.g., solvent, temperature, catalyst) and corresponding yields should be constructed to identify optimal protocols .
Q. How can researchers characterize this compound to confirm structural integrity and azide functionality?
- Methodology :
- NMR : NMR peaks for the azidomethyl group (δ ~3.8–4.2 ppm) and quinoline protons (δ ~7.5–8.9 ppm) .
- IR : Strong absorption at ~2100 cm (N stretch) confirms the azide group .
- Mass Spectrometry : ESI-MS ([M+H]) expected at m/z 199.1 for CHN.
Advanced Research Questions
Q. What strategies enable enantioselective functionalization of this compound for chiral quinoline derivatives?
- Methodology : Asymmetric catalysis using chiral ligands (e.g., lithium phosphate) paired with photoredox systems (e.g., Ir complexes) achieves enantioselectivity >90% ee in Minisci-type C–H functionalization . Key factors include solvent choice (acetonitrile), irradiation wavelength (450 nm), and acid additives (e.g., TFA) .
- Data Contradiction : Some studies report reduced yields with bulkier substrates; systematic screening of substituent effects is recommended .
Q. How can this compound be utilized in bioorthogonal chemistry for live-cell imaging or protein labeling?
- Methodology : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-tagged probes. For fluorescent labeling, conjugate this compound with BODIPY or rhodamine derivatives via Cu-free click chemistry .
- Validation : Confocal microscopy and flow cytometry quantify labeling efficiency in cellular models (e.g., HEK293 cells) .
Q. What analytical frameworks resolve contradictions in reported reactivity or catalytic efficiency of this compound derivatives?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust experimental designs. For meta-analysis, use PRISMA guidelines to screen literature (e.g., exclusion of non-peer-reviewed sources) .
- Case Study : Discrepancies in catalytic yields (e.g., Cu vs. Ru systems) may arise from solvent-dependent side reactions; kinetic studies (e.g., Arrhenius plots) clarify mechanistic pathways .
Guidelines for Addressing Contradictions
- Systematic Reviews : Follow PRISMA protocols to aggregate data from PubMed, Scopus, and Web of Science, excluding non-primary sources (e.g., proceedings, editorials) .
- Statistical Analysis : Use ANOVA or Tukey’s HSD test to compare yields/reactivity across studies, accounting for variables like solvent polarity and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
